molecular formula C20H29N3O3S2 B13863781 (3aS,7aS)-4'-(Benzo[d]isothiazol-3-yl)octahydrospiro[isoindole-2,1'-piperazin]-2-ium Methanesulfonate

(3aS,7aS)-4'-(Benzo[d]isothiazol-3-yl)octahydrospiro[isoindole-2,1'-piperazin]-2-ium Methanesulfonate

Cat. No.: B13863781
M. Wt: 423.6 g/mol
InChI Key: DCZWVXNDLGWVAS-QNBGGDODSA-M
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Description

(3aS,7aS)-4’-(Benzo[d]isothiazol-3-yl)octahydrospiro[isoindole-2,1’-piperazin]-2-ium Methanesulfonate is a complex organic compound featuring a unique spiro structure. This compound is characterized by its fused ring system, which includes a benzo[d]isothiazole moiety and a piperazine ring. The methanesulfonate group adds to its solubility and reactivity, making it a compound of interest in various scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3aS,7aS)-4’-(Benzo[d]isothiazol-3-yl)octahydrospiro[isoindole-2,1’-piperazin]-2-ium Methanesulfonate typically involves multiple steps:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The benzo[d]isothiazole moiety can undergo oxidation reactions, often using reagents like hydrogen peroxide or peracids.

    Reduction: Reduction of the compound can be achieved using agents such as lithium aluminum hydride (LiAlH4).

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzo[d]isothiazole ring.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, peracids.

    Reduction: Lithium aluminum hydride (LiAlH4).

    Substitution: Nucleophiles such as amines or thiols.

Major Products Formed

    Oxidation: Oxidized derivatives of the benzo[d]isothiazole ring.

    Reduction: Reduced forms of the spiro compound.

    Substitution: Substituted derivatives at the benzo[d]isothiazole ring.

Scientific Research Applications

Chemistry

In chemistry, (3aS,7aS)-4’-(Benzo[d]isothiazol-3-yl)octahydrospiro[isoindole-2,1’-piperazin]-2-ium Methanesulfonate is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

Biology

In biological research, this compound is studied for its potential as a bioactive molecule. Its interactions with various biological targets are of interest for drug discovery and development.

Medicine

The compound’s potential therapeutic properties are being explored, particularly in the context of its ability to interact with specific molecular targets in the body. It may have applications in the treatment of certain diseases.

Industry

In the industrial sector, this compound could be used in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of (3aS,7aS)-4’-(Benzo[d]isothiazol-3-yl)octahydrospiro[isoindole-2,1’-piperazin]-2-ium Methanesulfonate involves its interaction with specific molecular targets. The benzo[d]isothiazole moiety is known to interact with enzymes and receptors, potentially modulating their activity. The spiro structure may also play a role in its binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(3aS,7aS)-4’-(Benzo[d]isothiazol-3-yl)octahydrospiro[isoindole-2,1’-piperazin]-2-ium Methanesulfonate is unique due to its spiro structure and the presence of both benzo[d]isothiazole and piperazine rings. This combination of features gives it distinct chemical and biological properties, making it a compound of significant interest in various fields of research.

Properties

Molecular Formula

C20H29N3O3S2

Molecular Weight

423.6 g/mol

IUPAC Name

3-[(3aS,7aS)-spiro[1,3,3a,4,5,6,7,7a-octahydroisoindol-2-ium-2,4'-1,4-diazinan-4-ium]-1'-yl]-1,2-benzothiazole;methanesulfonate

InChI

InChI=1S/C19H26N3S.CH4O3S/c1-2-6-16-14-22(13-15(16)5-1)11-9-21(10-12-22)19-17-7-3-4-8-18(17)23-20-19;1-5(2,3)4/h3-4,7-8,15-16H,1-2,5-6,9-14H2;1H3,(H,2,3,4)/q+1;/p-1/t15-,16-;/m1./s1

InChI Key

DCZWVXNDLGWVAS-QNBGGDODSA-M

Isomeric SMILES

CS(=O)(=O)[O-].C1CC[C@@H]2C[N+]3(CCN(CC3)C4=NSC5=CC=CC=C54)C[C@H]2C1

Canonical SMILES

CS(=O)(=O)[O-].C1CCC2C[N+]3(CCN(CC3)C4=NSC5=CC=CC=C54)CC2C1

Origin of Product

United States

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